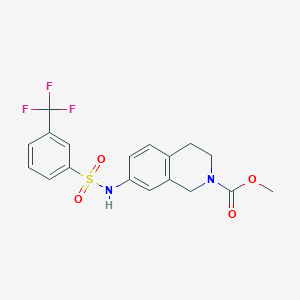
methyl 7-(3-(trifluoromethyl)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a phenylsulfonamido group, and a dihydroisoquinoline group . It’s likely that this compound could have applications in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions . The trifluoromethyl group, for example, is often introduced using reagents like methyl trifluoromethanesulfonate .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure and the conditions under which it’s used . The trifluoromethyl group is often quite reactive, and the sulfonamide group can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . Factors that could influence its properties include its polarity, its molecular weight, and the presence of functional groups .Applications De Recherche Scientifique
PNMT Inhibition and Blood-Brain Barrier Penetration
- Methyl 7-(3-(trifluoromethyl)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate and related compounds have been studied for their potential as inhibitors of phenylethanolamine N-methyltransferase (PNMT). These inhibitors are known for their potency and selectivity (Grunewald et al., 2005). Some derivatives of this compound are also predicted to penetrate the blood-brain barrier, enhancing their potential use in neurological applications (Romero et al., 2004).
Interaction with Enzymes and Molecular Modeling
- Studies have shown the ability of these compounds to bind selectively to the active site of PNMT. Molecular modeling and crystal structure analysis have been utilized to understand these interactions, which has implications for designing more effective enzyme inhibitors (Grunewald et al., 2006).
Antimicrobial and Antifungal Applications
- Certain derivatives of methyl 7-(3-(trifluoromethyl)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate have been explored for their antimicrobial and antifungal properties. These properties are significant in the development of new therapeutic agents (Danish et al., 2021).
Application in Synthesis and Chemical Reactions
- The compound and its derivatives have been used in various chemical syntheses and reactions, demonstrating their versatility as reagents in organic chemistry (Khaligh, 2014).
Potential in Drug Discovery and Development
- Their unique chemical structure and biological activities make these compounds potential candidates in drug discovery, particularly in the context of enzyme inhibition and treatment of neurological disorders (Suen et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its potential applications . For example, if it shows promise as a pharmaceutical, further studies could be conducted to evaluate its efficacy and safety . Similarly, if it’s used as a material, research could focus on optimizing its properties for specific applications .
Propriétés
IUPAC Name |
methyl 7-[[3-(trifluoromethyl)phenyl]sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4S/c1-27-17(24)23-8-7-12-5-6-15(9-13(12)11-23)22-28(25,26)16-4-2-3-14(10-16)18(19,20)21/h2-6,9-10,22H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUNEPFNIUUABR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(3-(trifluoromethyl)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

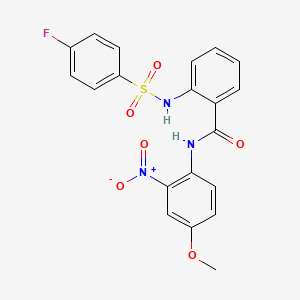
![1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2720259.png)
![3-Chloro-4-{[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzaldehyde](/img/structure/B2720261.png)
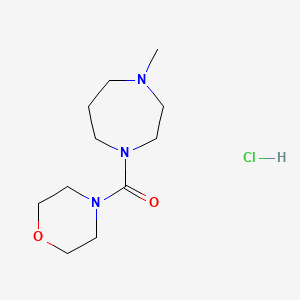
![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}butanamide](/img/structure/B2720267.png)
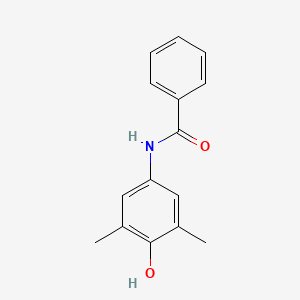
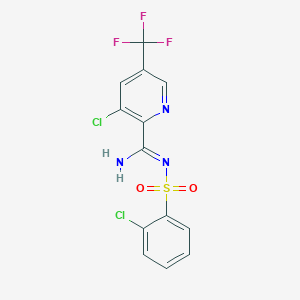
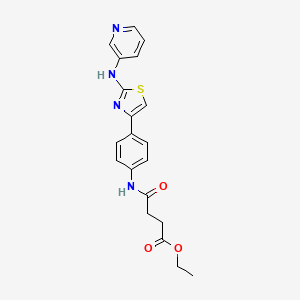
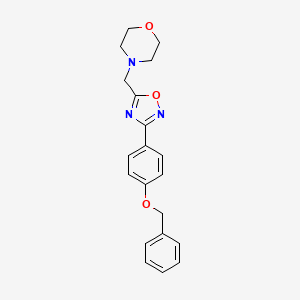

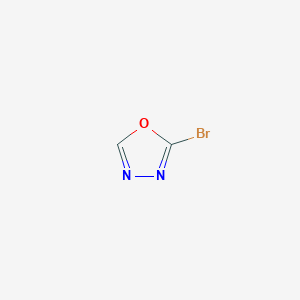
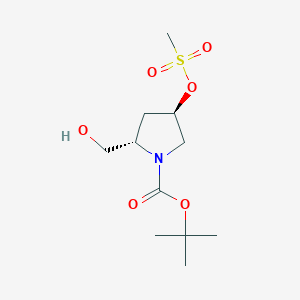
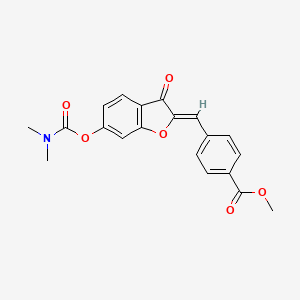
![(E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2720281.png)